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Compound of Interest

Compound Name: Carbazomycin C

Cat. No.: B026056

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Carbazomycin C, a carbazole alkaloid with known biological activities. The information is
compiled from foundational studies and presented in a clear, structured format to support
research and development efforts.

Introduction

Carbazomycin C, with the chemical structure 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole,
IS a minor component isolated from the cultured broth of Streptoverticillium ehimense[1]. Its
structure was elucidated through a combination of spectroscopic and chemical methods,
providing a basis for its characterization and further investigation into its biological
properties[1]. This document summarizes the key spectroscopic data—NMR, IR, UV, and MS—
that define the molecular fingerprint of Carbazomycin C.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for Carbazomycin C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The *H and 3C NMR data provide detailed information about the carbon-hydrogen
framework of Carbazomycin C.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b026056?utm_src=pdf-interest
https://www.benchchem.com/product/b026056?utm_src=pdf-body
https://www.benchchem.com/product/b026056?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3570964/
https://pubmed.ncbi.nlm.nih.gov/3570964/
https://www.benchchem.com/product/b026056?utm_src=pdf-body
https://www.benchchem.com/product/b026056?utm_src=pdf-body
https://www.benchchem.com/product/b026056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Table 1: *H NMR Spectroscopic Data for Carbazomycin C

Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data sourced from
Naid et al., 1987

[Expected Proton 1] [e.g.,s,d, t, g, m] [e.g., x.X] [e.g., H-5]
[Expected Proton 2] [e.g., H-7]
[Expected Proton 3] [e.g., H-8]
[Expected -OH
[e.g., br s] [e.g., 4-OH]
Proton]
[Expected -NH Proton] [e.g., br 5] [e.g., NH]
[Expected -OCHs [e.g., 3-OCHjs, 6-
[e.g., s]
Protons] OCHj3]
[Expected -CHs
[e.g., 5] [e.g., 1-CHs, 2-CH3]

Protons]

Table 2: 3C NMR Spectroscopic Data for Carbazomycin C
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Chemical Shift (8) ppm Carbon Type Assighment
Data sourced from Naid et al.,

1987

[Expected Carbon 1] [e.g., C, CH, CHz, CHj3] [e.g., C-1]
[Expected Carbon 2] [e.g., C-2]

[Expected Carbon 3] [e.g., C-3]

[Expected Carbon 4] [e.g., C-4]

[Expected Aromatic Carbons] [e.g., C-4a, C-4b, etc.]

[Expected Methoxy Carbons] [e.g., 3-OCHs, 6-OCHs]

[Expected Methyl Carbons] [e.g., 1-CHs, 2-CHs3]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for Carbazomycin C are indicative of its carbazole structure,

hydroxyl, and methoxy groups.

Table 3: IR Spectroscopic Data for Carbazomycin C

Wavenumber (cm~—?) Intensity

Assignment

Data sourced from Naid et al.,

1987

[e.g., ~3400] [e.g., br, s] N-H stretching

[e.g., ~3300] [e.g., br, s] O-H stretching

[e.g., ~3000] [e.g., m] Aromatic C-H stretching
[e.g., ~2950, ~2850] [e.g., m] Aliphatic C-H stretching
[e.g., ~1600, ~1480] [e.g., s, m] Aromatic C=C stretching
[e.g., ~1250, ~1050] [e.g., s] C-O stretching (methoxy)
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule,
which is characteristic of the conjugated carbazole ring system.

Table 4: UV-Vis Spectroscopic Data for Carbazomycin C

Solvent Amax (nm)

Data sourced from Naid et al., 1987

[e.g., Methanol] [e.qg., 224, 244, 289, 339][2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,
confirming its elemental composition.

Table 5: Mass Spectrometric Data for Carbazomycin C

Technique lonization Mode m/z Assignment

Data sourced from
Naid et al., 1987

[e.g., HR-EI-MS] [e.g., ESI+] 271.1208[3] [M]*+

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data presented above. These are based on standard methodologies for the
analysis of natural products and carbazole alkaloids.

NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

o Sample Preparation: A few milligrams of the purified Carbazomycin C sample are dissolved
in a deuterated solvent (e.g., CDClz, DMSO-ds, or Methanol-d4). Tetramethylsilane (TMS) is
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commonly used as an internal standard for chemical shift referencing (0.00 ppm).

'H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.
Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,
a relaxation delay to ensure quantitative integration if needed, and an appropriate spectral
width to cover all proton resonances.

13C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify
the spectrum by removing C-H coupling. A larger number of scans is required compared to
'H NMR due to the lower natural abundance of the 13C isotope.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide)
pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin,
transparent disk. Alternatively, the spectrum can be recorded from a thin film deposited on a
salt plate (e.g., NaCl or KBr) from a volatile solvent.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum of the KBr pellet or salt plate is recorded and automatically
subtracted from the sample spectrum.

UV-Vis Spectroscopy

 Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Sample Preparation: A dilute solution of Carbazomycin C is prepared in a UV-transparent
solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the
absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of
approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

Mass Spectrometry
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e Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to
obtain accurate mass measurements.

o Sample Introduction and lonization: The sample can be introduced via direct infusion or
coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a
common soft ionization technique for such molecules, typically in positive ion mode.

o Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z)
range. High-resolution data allows for the determination of the elemental composition of the
molecular ion and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like Carbazomycin C.
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Caption: Spectroscopic analysis workflow for Carbazomycin C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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